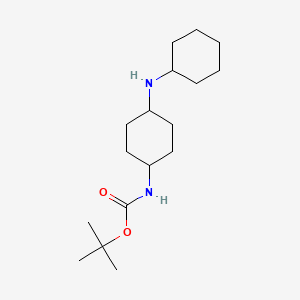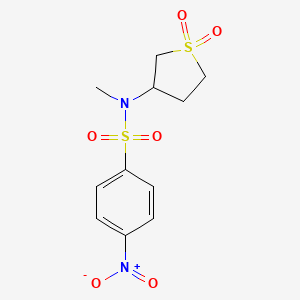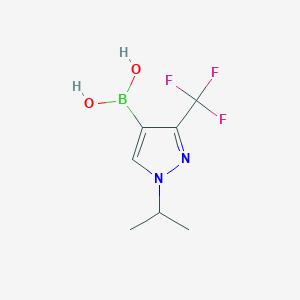
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a chemical compound with the molecular formula C7H10BF3N2O2 . It is a boronic acid derivative and is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid consists of a pyrazole ring substituted with an isopropyl group, a trifluoromethyl group, and a boronic acid group . The InChI string isInChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is 221.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 222.0787422 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are highly valued in organic synthesis due to their diverse biological activities. The compound can be used to synthesize various pyrazole derivatives that serve as core elements in medicinal chemistry, offering properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities .
Antileishmanial and Antimalarial Agents
Compounds bearing the pyrazole moiety, like 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, are known for their potent antileishmanial and antimalarial activities. They can be used to synthesize pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Inhibitors for Kinase-Related Pathways
This compound is instrumental in the synthesis of inhibitors targeting various kinase-related pathways. These include VEGF, Aurora, RHO (ROCK), Janus Kinase 2, and c-MET, which are critical in cancer and other diseases .
Phosphodiesterase 10A Inhibitors
The boronic acid ester can be utilized to create imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors. These inhibitors have potential applications in treating neurological disorders such as schizophrenia and Huntington’s disease .
Histone Lysine Demethylase Inhibitors
It also serves as a precursor for synthesizing pyrido[3,4-d]pyrimidin-4-(3H)-one-based inhibitors for KDM4 and KDM5, which are part of the histone lysine demethylase families. These inhibitors are significant for epigenetic modifications involved in gene expression regulation .
Synthesis of Biologically Active Compounds
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is used as a reagent for preparing biologically active compounds, including various enzyme inhibitors and receptor modulators that have therapeutic potential .
Development of Diagnostic Agents
The compound’s derivatives can be tagged with radioactive isotopes or fluorescent markers, making them useful in the development of diagnostic agents for imaging and disease detection .
Agricultural Chemicals
In agriculture, pyrazole derivatives synthesized from this compound can be used to develop new pesticides and herbicides, contributing to crop protection and yield improvement .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
Action Environment
The action of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have a low impact on the environment.
Eigenschaften
IUPAC Name |
[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOYTQDBQEMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)
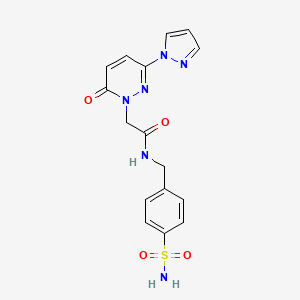
![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
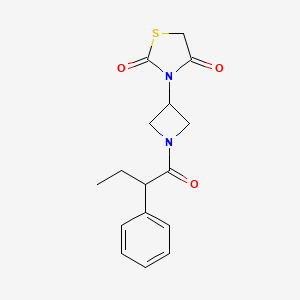

![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)
![2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2856847.png)
![2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione](/img/structure/B2856851.png)

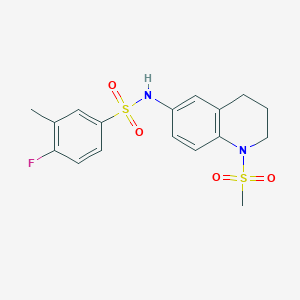
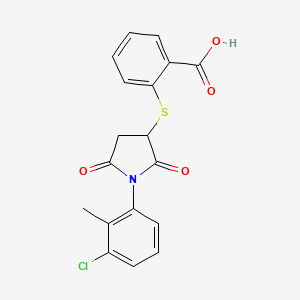
![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)
